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Compound of Interest

Compound Name: 1,3-Dibutyl-2-thiourea

Cat. No.: B085649

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-dibutylthiourea is a symmetrical dialkylthiourea derivative with the chemical formula
(CHsCH2CH2CH2NH)2CS.[1] This white to yellowish crystalline solid has applications as a
rubber accelerator and antidegradant.[2] A thorough understanding of its spectroscopic
properties is essential for its identification, purity assessment, and quality control in various
research and industrial applications. This guide provides a comprehensive overview of the
spectroscopic characterization of N,N'-dibutylthiourea, including detailed experimental
protocols and tabulated spectral data.

Molecular and Physical Properties

Property Value Reference
IUPAC Name 1,3-dibutylthiourea [3]
Molecular Formula CoH20N2S [3]
Molecular Weight 188.33 g/mol [4]
Appearance White to yellowish crystals [4]
Melting Point 63-67 °C [4]
CAS Number 109-46-6 [4]
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of N,N'-
dibutylthiourea in solution.

1H NMR Spectral Data (CDCIs)

Functional Group Chemical Shift (6, ppm) Multiplicity
N-H ~6.1 (broad singlet) brs

-CH:- (adjacent to N) ~3.4 (quartet) q

-CHz- ~1.6 (sextet) sextet

-CHa2- ~1.4 (sextet) sextet

-CHs ~0.9 (triplet) t

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and
spectrometer frequency.

13C NMR Spectral Data (CDCIs)

Carbon Atom Chemical Shift (6, ppm)
C=S ~181

-CH:- (adjacent to N) ~47

-CH>- ~31

-CH2- ~20

-CHs ~14

Note: Data is based on typical values for similar thiourea derivatives and may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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FT-IR spectroscopy provides information about the functional groups present in N,N'-

dibutylthiourea.

Key FT-IR Absorption Bands (KBr Pellet)

Vibrational Mode Wavenumber (cm~—?) Intensity

N-H Stretching ~3200-3300 Strong, Broad
C-H Stretching (aliphatic) ~2850-2960 Strong

N-H Bending ~1550-1650 Medium

C-N Stretching ~1300-1400 Medium

C=S Stretching ~1100-1200 Medium-Strong

Source: PubChem.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

N,N'-dibutylthiourea.

Key Mass Spectrometry Data (Electron lonization - EI)

m/z Interpretation
188 [M]* (Molecular lon)
116 [M - CaHoNH]*

73 [CaHsNH2]*

57 [CaHo]*

Source: NIST Mass Spectrometry Data Center.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy of thiourea derivatives in solution reveals electronic transitions within the
molecule. For N,N'-dibutylthiourea in a suitable solvent like methanol, the expected absorption
maxima (Amax) are typically in the range of 200-400 nm.[5]

Experimental Protocols
Synthesis of N,N'-Dibutylthiourea

A common method for the synthesis of N,N'-dibutylthiourea involves the reaction of n-
butylamine with carbon disulfide.[4]

Procedure:

In a well-ventilated fume hood, combine n-butylamine (2.0 equivalents) with a suitable
solvent such as water or ethanol in a round-bottom flask equipped with a magnetic stirrer.

e Cool the mixture in an ice bath.
o Slowly add carbon disulfide (1.0 equivalent) dropwise to the stirred solution.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
continue stirring for several hours.

e The resulting solid product can be collected by filtration, washed with cold solvent, and dried.

o Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for
further purification.

NMR Spectroscopy

Sample Preparation:
o Accurately weigh 5-10 mg of N,N'-dibutylthiourea for tH NMR or 20-50 mg for 13C NMR.[6]

 Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing tetramethylsilane (TMS) as an internal standard.[6]

e Transfer the solution to a 5 mm NMR tube.[6]
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Instrument Parameters (300 or 400 MHz Spectrometer):

e Locking and Shimming: Lock on the deuterium signal of CDCIs and perform automatic or
manual shimming to optimize magnetic field homogeneity.[6]

e 1H NMR Acquisition:
o Pulse Angle: 30-45 degrees|6]
o Acquisition Time: 2-4 seconds[6]
o Relaxation Delay: 1-2 seconds|6]
o Number of Scans: 8-16][6]
e 13C NMR Acquisition:
o Pulse Angle: 30-45 degrees|6]
o Acquisition Time: 1-2 seconds[6]
o Relaxation Delay: 2-5 seconds[6]
o Number of Scans: 128-1024 (or more, depending on concentration)[6]
o Decoupling: Proton broadband decoupling[6]

Data Processing: Perform Fourier transformation, phase correction, and baseline correction.
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[6]

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

Procedure:
e Ensure the ATR crystal is clean.

e Collect a background spectrum of the empty ATR accessory to account for atmospheric and
instrumental absorbances.[7]
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e Place a small amount of solid N,N'-dibutylthiourea onto the center of the ATR crystal,
ensuring complete coverage.[7]

o Apply consistent pressure using the ATR press to ensure good contact between the sample
and the crystal.[7]

e Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000
cm~1to 400 cm~1.[7]

e The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.[7]

Mass Spectrometry (GC-MS)

Sample Preparation:

e Dissolve a small amount of N,N'-dibutylthiourea in a volatile organic solvent (e.g.,
dichloromethane or methanol).

e The concentration should be adjusted to be within the linear range of the instrument.
Instrument Parameters (Typical GC-MS system):

e Gas Chromatograph (GC):

[e]

Injector Temperature: 250 °C

[e]

Column: A suitable capillary column (e.g., HP-5MS).

o

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few
minutes, then ramp up to a high temperature (e.g., 280 °C).

Carrier Gas: Helium at a constant flow rate.

o

e Mass Spectrometer (MS):
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).
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o Source Temperature: ~230 °C.

UV-Vis Spectroscopy

Procedure:

Prepare a stock solution of N,N'-dibutylthiourea of a known concentration in a UV-
transparent solvent (e.g., methanol or ethanol).

Prepare a series of standard solutions of varying concentrations by diluting the stock
solution.

Use a UV-Vis spectrophotometer to measure the absorbance of each standard solution from
200 to 400 nm to determine the wavelength of maximum absorbance (Amax).[8]

Generate a calibration curve by plotting absorbance at Amax versus concentration.[8]

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of N,N'-dibutylthiourea.
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Synthesis & Purification

Synthesis of N,N'-Dibutylthiourea

(n-butylamine + CSz)
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of
N,N'-dibutylthiourea. The tabulated spectral data and comprehensive experimental protocols
for NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy serve as a valuable resource for
researchers and professionals involved in the synthesis, analysis, and application of this
compound. Adherence to these standardized methods will ensure the acquisition of high-
quality, reproducible data for accurate structural elucidation and purity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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